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Compound of Interest

Compound Name: Antifungal agent 84

Cat. No.: B12401305

An In-depth Technical Guide for Researchers and Drug Development Professionals

This document provides a comprehensive overview of the preliminary toxicity studies for the
broad-spectrum triazole antifungal agent voriconazole, a compound representative of
"Antifungal Agent 84." Voriconazole is a cornerstone in the treatment of serious invasive
fungal infections, including aspergillosis and candidiasis.[1][2] HoweVer, its clinical use is
associated with a range of adverse effects, necessitating careful patient monitoring.[3] This
guide summarizes key quantitative toxicity data, details the experimental protocols used in
pivotal studies, and visualizes critical metabolic pathways and workflows to offer a thorough
understanding of its safety profile.

Data Presentation: Summary of Toxicological
Findings

The following tables collate quantitative data from various clinical and preclinical studies,
focusing on the incidence of adverse events, the correlation between drug concentration and
toxicity, and findings from reproductive toxicity studies.

Table 1: Incidence of Common Adverse Events in Clinical Trials
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Adverse Event Incidence Rate (%)  Study Population Reference
Hepatotoxicity
Transient ALT/AST Patients on
_ 11 -19% _ [1]
Elevations voriconazole
Discontinuation due to Patients on
: ~1% . [1]
ALT Elevations voriconazole
] ) ) 5,564 voriconazole-
Confirmed Liver Injury  11.32% ) [4]
treated patients
630 patients with
Hepatocellular Pattern ~ 5.01% ) o [4]
confirmed liver injury
) 630 patients with
Cholestatic Pattern 5.19% ) o [4]
confirmed liver injury
) 630 patients with
Mixed Pattern 1.11% ] o [4]
confirmed liver injury
Central Nervous
System (CNS) Toxicity
] 95 patients in a
Visual Changes 17.9% ] [5][6]
prospective study
o 95 patients in a
Hallucinations 16.8% ) [5][6]
prospective study
o 165 patients in a
Overall CNS Toxicity 20.6% [71[8]

retrospective study

Dermatological

Toxicity

| Photosensitivity | 10.5% | 95 patients in a prospective study |[[5][6] |

Table 2: Correlation of Voriconazole Trough Concentration (Cmin) with CNS Toxicity
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Trough

Incidence of CNS

Concentration o Study Population Reference
. Toxicity

(Cmin)
165 patients

> 4.85 mgl/L 32.9% . [71[8]
undergoing TDM
165 patients

< 4.85 mg/L 11.6% [7][8]

undergoing TDM

| > 6.0 mg/L | 4.6-fold increased odds of toxicity | Patients undergoing TDM |[9] |

Table 3: Reproductive and Developmental Toxicity in Animal Studies

Species Dose Observations Reference
Increased
incidence of

Rat 10 mg/kg/day [10]
hydroureter and
hydronephrosis

Rat 60 mg/kg/day Cleft palate [10]

| Rabbit | 0.3x recommended human dose | Embryotoxic/teratogenic effects |[11] |

Experimental Protocols

Detailed methodologies for key toxicity studies are outlined below to provide insight into the

generation of the presented data.

Prospective Study on Voriconazole Toxicity and

Metabolism

This study aimed to determine if drug toxicity correlates with CYP2C19 genotype or serum

concentrations of voriconazole and its metabolites.[5][6][12]

o Study Design: A prospective, open-label study was conducted.[5][12]

© 2025 BenchChem. All rights reserved.

3/9 Tech Support


https://www.researchgate.net/publication/366319003_Central_Nervous_System_Toxicity_of_Voriconazole_Risk_Factors_and_Threshold_-_A_Retrospective_Cohort_Study
https://www.dovepress.com/central-nervous-system-toxicity-of-voriconazole-risk-factors-and-thres-peer-reviewed-fulltext-article-IDR
https://www.researchgate.net/publication/366319003_Central_Nervous_System_Toxicity_of_Voriconazole_Risk_Factors_and_Threshold_-_A_Retrospective_Cohort_Study
https://www.dovepress.com/central-nervous-system-toxicity-of-voriconazole-risk-factors-and-thres-peer-reviewed-fulltext-article-IDR
https://www.researchgate.net/publication/275260761_Therapeutic_Drug_Monitoring_and_Genotypic_Screening_in_the_Clinical_Use_of_Voriconazole
https://reference.medscape.com/drug/vfend-voriconazole-342598
https://reference.medscape.com/drug/vfend-voriconazole-342598
https://pmc.ncbi.nlm.nih.gov/articles/PMC3553730/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4038142/
https://www.cabidigitallibrary.org/doi/full/10.5555/20143241305
https://www.clinpgx.org/pmid/24403552
https://pmc.ncbi.nlm.nih.gov/articles/PMC4038142/
https://www.clinpgx.org/pmid/24403552
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12401305?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Patient Population: 95 immunosuppressed patients receiving voriconazole for empirical or
prophylactic therapy.[5][6]

o Data Collection:

o Toxicity Assessment: Patients were monitored for adverse events, including hallucinations,
visual changes, photosensitivity, and hepatotoxicity.[5][6]

o Pharmacokinetic Analysis: Serum concentrations of voriconazole and its two primary
metabolites (voriconazole N-oxide and 4-hydroxyvoriconazole) were measured using high-
performance liquid chromatography (HPLC).[5]

o Genotyping: DNA was extracted from patient blood samples to determine the genotypes
for cytochrome P450 enzymes CYP2C19 and CYP2C9.[5][13]

 Statistical Analysis: Correlations between adverse events, serum drug and metabolite levels,
and patient genotypes were analyzed.[5] Regression analysis was used to assess changes
in drug levels over time.[5]

Retrospective Cohort Study of Voriconazole-Induced
Liver Injury (VILI)

This study was designed to investigate the incidence patterns and identify risk factors for VILI
in a large patient cohort.[4]

» Study Design: A retrospective cohort study.[4]

o Patient Population: The study included 5,564 patients who received voriconazole treatment
between 2007 and 2020.[4]

o Methodology:

o Case ldentification: Confirmed cases of liver injury were identified based on established
liver enzyme elevation criteria.

o Phenotyping: Cases were categorized into hepatocellular, cholestatic, or mixed patterns of
injury.[4]
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o Risk Factor Analysis: Univariable and multivariable logistic regression analyses were
performed to identify potential risk factors, such as route of administration (intravenous vs.
oral) and daily and cumulative doses.[4]

o Model Evaluation: The performance of the risk factor model was evaluated using receiver-
operating characteristic (ROC) analysis.[4]

Four-Week Intravenous Toxicity Study in Rats

This preclinical study investigated the safety and toxicokinetics of a prodrug of voriconazole
(POV) following repeated intravenous administration.[14]

e Animal Model: Sprague-Dawley (SD) rats.[14]

o Study Design: Rats were administered the POV injection intravenously for 4 consecutive
weeks at doses of 0 (control), 30, 60, and 120 mg/kg/day.[14]

o Parameters Evaluated:
o General Safety: Clinical observations and tolerability were recorded.

o Organ Toxicity: At the end of the study, relative liver weights were measured, and
histopathological examination of the liver was performed to identify changes such as
hepatocyte hypertrophy.[14]

o Reversibility: A recovery period was included to assess if toxic responses were reversible.
[14]

o Toxicokinetics: The study explored the in vivo distribution and metabolism of POV, confirming
its rapid conversion to the active voriconazole.[14] The no-observed-adverse-effect level
(NOAEL) was determined.

Visualizations: Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key processes related to
voriconazole's toxicity profile.
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Caption: Voriconazole is primarily metabolized by the CYP2C19 enzyme.
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Caption: Workflow of the prospective study on voriconazole toxicity.
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Caption: Identified risk factors for voriconazole-induced liver injury.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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